Physicochemical properties of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Physicochemical properties of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
An In-depth Technical Guide to the Physicochemical Characterization of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel compound, methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. While specific experimental data for this molecule is not publicly available, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols and theoretical underpinnings necessary to determine its key chemical and physical properties. The methodologies described herein are grounded in established analytical techniques and provide a robust workflow for the evaluation of similar sulfonylacetate derivatives, which are of increasing interest in medicinal chemistry.[1] This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the characterization process.
Introduction
The sulfonyl functional group is a cornerstone in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as solubility and acidity, and to form strong hydrogen bond interactions with biological targets.[1] The incorporation of a sulfonyl moiety can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Phenylsulfonyl acetates, in particular, are a class of compounds with potential applications in various therapeutic areas. The specific compound, methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate, combines the structural features of a substituted phenylsulfonyl group with a methyl acetate moiety, suggesting its potential as a versatile chemical intermediate or a bioactive molecule in its own right.
This guide will detail the necessary steps to fully characterize this compound, from its synthesis and purification to a comprehensive analysis of its structural and physicochemical properties.
Synthesis and Purification
A plausible synthetic route for methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate would involve the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a suitable base.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Carefully add sodium hydride (NaH) to the THF with stirring.
-
Ester Addition: Slowly add methyl acetate to the suspension at 0 °C.
-
Sulfonyl Chloride Addition: After the evolution of hydrogen gas ceases, add a solution of 5-chloro-2-fluorobenzenesulfonyl chloride in anhydrous THF dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfonyl group, and the methyl ester protons. The chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: Fluorine NMR will show a signal corresponding to the fluorine atom on the aromatic ring, and its coupling to adjacent protons can further confirm the structure.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.0 - 8.0 |
| -SO₂-CH₂- | 4.0 - 4.5 |
| -O-CH₃ | 3.7 - 3.9 |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 165 - 175 |
| Aromatic-C | 110 - 140 |
| -SO₂-CH₂- | 60 - 70 |
| -O-CH₃ | 50 - 55 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| S=O (sulfonyl) | Asymmetric Stretching | 1370–1335[2] |
| S=O (sulfonyl) | Symmetric Stretching | 1195–1168[3] |
| C=O (ester) | Stretching | ~1740 |
| C-O (ester) | Stretching | 1250 - 1100 |
| C-F | Stretching | 1100 - 1000 |
| C-Cl | Stretching | 800 - 600 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotope Pattern: The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
-
Fragmentation: Common fragmentation patterns for sulfonyl compounds may be observed.
Physicochemical Properties
A thorough understanding of the physicochemical properties is crucial for any potential application, especially in drug development.
Melting Point
The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dried, crystalline solid is placed in a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Solubility
Solubility in various solvents is a critical parameter. A systematic approach is used to determine the solubility profile.[4][5][6]
Experimental Protocol: Solubility Testing
-
Water Solubility: Test the solubility of the compound in water.[4][5][6] If soluble, test the pH with litmus paper.
-
Aqueous Base: If insoluble in water, test solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃). Solubility in NaOH but not NaHCO₃ suggests a weakly acidic compound.
-
Aqueous Acid: If insoluble in aqueous base, test solubility in 5% aqueous hydrochloric acid (HCl).
-
Organic Solvents: Test solubility in a range of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexanes).
Caption: Workflow for the systematic determination of compound solubility.
Acid Dissociation Constant (pKa)
The methylene protons alpha to the sulfonyl and carbonyl groups are expected to be acidic. The pKa value quantifies this acidity.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution.
-
UV-Vis Spectra: Record the UV-Vis absorption spectrum for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Octanol-Water Partition Coefficient (LogP)
LogP is a measure of the lipophilicity of a compound and is a critical parameter in drug design.
Experimental Protocol: LogP Determination by Shake-Flask Method [7]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of the compound in one of the phases.
-
Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Safety and Handling
While specific toxicity data for methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is not available, compounds with similar functional groups should be handled with care.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of dust or vapors.[10]
-
Avoid contact with skin and eyes.[10]
-
In case of contact, wash the affected area thoroughly with water.[11]
-
Consult the Safety Data Sheet (SDS) for any known hazards of the starting materials and reagents.
Conclusion
This technical guide provides a comprehensive and systematic approach to the synthesis and physicochemical characterization of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. By following the detailed protocols outlined in this document, researchers can obtain a complete profile of this novel compound. The methodologies described are broadly applicable to the characterization of other sulfonylacetate derivatives and related compounds, providing a solid foundation for further research and development in medicinal chemistry and materials science. The successful characterization of this molecule will pave the way for an understanding of its potential applications and its structure-activity relationships.
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(Image depicting the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a base to yield the target product)